molecular formula C14H15NO4S B13878980 Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate CAS No. 262855-35-6

Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B13878980
CAS No.: 262855-35-6
M. Wt: 293.34 g/mol
InChI Key: NVCLYHADLREICY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl ester group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using 4-methoxyphenol and suitable alkylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

262855-35-6

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-3-18-14(16)12-9-20-13(15-12)8-19-11-6-4-10(17-2)5-7-11/h4-7,9H,3,8H2,1-2H3

InChI Key

NVCLYHADLREICY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)COC2=CC=C(C=C2)OC

solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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